Enhanced Metabolic Stability and Lower Lipophilicity of the 1,3,4-Oxadiazole Isomer Over 1,2,4-Oxadiazole Matched Pairs
The target compound contains a 1,3,4-oxadiazole core, which is systematically superior to the 1,2,4-oxadiazole isomer in drug-like properties. A large-scale matched-pair analysis by AstraZeneca demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) and significantly better metabolic stability compared to their 1,2,4 counterparts [1]. This provides a compound-class-level advantage for anyone choosing a 1,3,4-oxadiazole scaffold over a 1,2,4-oxadiazole for medicinal chemistry or chemical biology probe development. No direct experimental data for the specific compound CAS 1049223-94-0 was available at the time of this analysis.
| Evidence Dimension | Metabolic stability and lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer (class-level data) |
| Comparator Or Baseline | 1,2,4-oxadiazole isomer (class-level data) |
| Quantified Difference | Order of magnitude lower lipophilicity; significantly better metabolic stability favoring the 1,3,4-isomer |
| Conditions | Systematic comparison of matched molecular pairs from the AstraZeneca compound collection [1] |
Why This Matters
For procurement decisions in early-stage drug discovery, selecting a compound with a 1,3,4-oxadiazole core over a 1,2,4-isomer offers a higher probability of favorable ADME properties, potentially reducing downstream attrition.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
